
2'-Fluoro-2,6-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom and two methyl groups attached to the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the production of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl quinones.
Reduction: Reduction reactions can convert it into biphenyl diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted biphenyls, biphenyl quinones, and biphenyl diols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Fluoro-2,6-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The fluorine atom and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Fluorobiphenyl: Lacks the methyl groups, resulting in different reactivity and applications.
2,6-Dimethylbiphenyl: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Bromo-2-fluoro-2’,6’-dimethoxybiphenyl: Contains additional substituents, leading to unique chemical behavior.
Uniqueness: 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H13F |
|---|---|
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h3-9H,1-2H3 |
Clé InChI |
GEGFYHMNCOEFFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


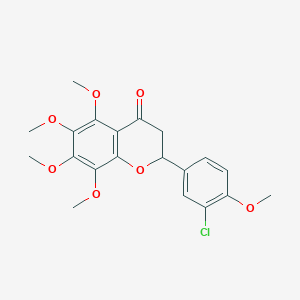
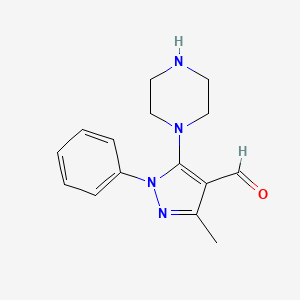

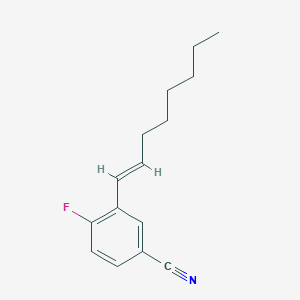
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
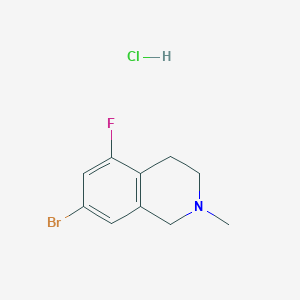
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)

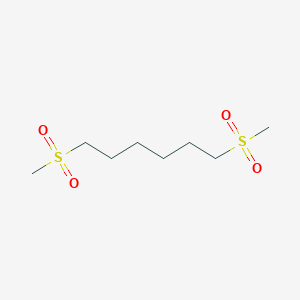
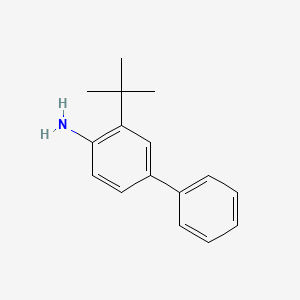
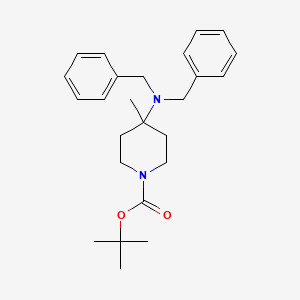
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
